molecular formula C15H15ClN2O2 B2647185 2-chloro-N-[1-(3-hydroxyphenyl)ethyl]-6-methylpyridine-4-carboxamide CAS No. 1808593-99-8

2-chloro-N-[1-(3-hydroxyphenyl)ethyl]-6-methylpyridine-4-carboxamide

Cat. No.: B2647185
CAS No.: 1808593-99-8
M. Wt: 290.75
InChI Key: YNKBUVMDZVWLMV-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(3-hydroxyphenyl)ethyl]-6-methylpyridine-4-carboxamide is an organic compound with a complex structure that includes a pyridine ring, a carboxamide group, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(3-hydroxyphenyl)ethyl]-6-methylpyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the chlorination of a pyridine derivative, followed by the introduction of the carboxamide group through an amide coupling reaction. The hydroxyphenyl group is then introduced via a Friedel-Crafts acylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-(3-hydroxyphenyl)ethyl]-6-methylpyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-[1-(3-hydroxyphenyl)ethyl]-6-methylpyridine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(3-hydroxyphenyl)ethyl]-6-methylpyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the carboxamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[1-(4-hydroxyphenyl)ethyl]-6-methylpyridine-4-carboxamide
  • 2-chloro-N-[1-(3-methoxyphenyl)ethyl]-6-methylpyridine-4-carboxamide
  • 2-chloro-N-[1-(3-hydroxyphenyl)ethyl]-5-methylpyridine-4-carboxamide

Uniqueness

2-chloro-N-[1-(3-hydroxyphenyl)ethyl]-6-methylpyridine-4-carboxamide is unique due to the specific positioning of the hydroxyphenyl group and the methyl group on the pyridine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-chloro-N-[1-(3-hydroxyphenyl)ethyl]-6-methylpyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-9-6-12(8-14(16)17-9)15(20)18-10(2)11-4-3-5-13(19)7-11/h3-8,10,19H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKBUVMDZVWLMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)Cl)C(=O)NC(C)C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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